molecular formula C19H19N3O2 B3008213 N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 383148-65-0

N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

Cat. No. B3008213
CAS RN: 383148-65-0
M. Wt: 321.38
InChI Key: WJIJSOPYKDTGLU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole has a five-membered ring structure with two nonadjacent nitrogen atoms . The specific molecular structure of “N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide” is not available in the sources I found.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not available in the sources I found.

Scientific Research Applications

Central Nervous System (CNS) Acting Drugs

N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide, due to its imidazole and furan components, can be linked to the synthesis and modification of compounds with potential CNS applications. Imidazole derivatives, including this compound, have been explored for their CNS activity. Modifications to these molecules could enhance their penetration and activity within the CNS, offering potential pathways for treating neurological disorders. The presence of imidazole and furan rings could enable these compounds to interact with various neurotransmitters and ion channels, suggesting their utility in developing more potent CNS drugs (S. Saganuwan, 2020).

Antitumor Activity

Research into imidazole derivatives, including structures similar to this compound, has shown significant antitumor properties. These compounds have been reviewed for their potential in creating new antitumor drugs, particularly those that have advanced beyond preclinical testing stages. The unique structures of these derivatives are of interest for synthesizing compounds with diverse biological activities, suggesting a promising avenue for cancer therapy development (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Health Benefits of Furan Derivatives

The furan component of this compound could imply health benefits, as furan fatty acids have shown anti-oxidant and anti-inflammatory activities. Despite concerns regarding their potential harmful effects, furan derivatives might be beneficial for health under certain conditions, indicating the need for further investigation into their therapeutic potential (Long Xu, A. Sinclair, M. Faiza, Daoming Li, Xianlin Han, H. Yin, Yonghua Wang, 2017).

Novel CNS Drugs Synthesis

Functional groups present in compounds like this compound may serve as lead molecules for synthesizing novel CNS-acting drugs. The presence of heteroatoms such as nitrogen and oxygen in heterocycles is significant for CNS activity, suggesting the potential of such compounds in the development of new treatments for CNS disorders. This underlines the importance of exploring the structural characteristics of these compounds for pharmaceutical applications (S. Saganuwan, 2017).

Mechanism of Action

The mechanism of action of imidazole derivatives often depends on their specific chemical structure and the biological system they interact with . The specific mechanism of action for “N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide” is not available in the sources I found.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(21-8-3-10-22-11-9-20-13-22)18-12-16-15-5-2-1-4-14(15)6-7-17(16)24-18/h1-2,4-7,9,11,13,18H,3,8,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIJSOPYKDTGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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